5H-Dibenzo[a,c]cyclohepten-5-one
Description
Overview of 5H-Dibenzo[a,c]cyclohepten-5-one as a Tricyclic Cycloheptenone
This compound is a polycyclic organic molecule classified as a dibenzocycloheptenone. Its structure is characterized by a central seven-membered ring, known as a cycloheptene (B1346976) ring, which is fused to two benzene (B151609) rings. The nomenclature "[a,c]" specifies the fusion pattern of the benzene rings to the cycloheptene core. The "-5-one" suffix indicates the presence of a ketone functional group at the fifth carbon position of the central ring system. This tricyclic framework results in a rigid, non-planar structure that is of considerable interest in synthetic chemistry.
A key development in the study of this compound was the establishment of an efficient synthesis method. Researchers developed a strategy involving a Suzuki-Miyaura coupling followed by an acid/base-promoted intramolecular aldol (B89426) condensation. nih.gov This process starts with the reaction of 2'-bromoacetophenones and 2-formylphenylboronic acids, which efficiently creates the necessary biaryl compounds. These intermediates are then converted into a variety of 5H-dibenzo[a,c]cyclohepten-5-ones in excellent yields. nih.gov
Historical Context of Dibenzocycloheptenone Research
Research into the broader family of dibenzocycloheptenones has been historically driven by their significance as key intermediates in the synthesis of pharmaceuticals. google.comgoogle.com The most studied isomer, 5H-dibenzo[a,d]cyclohepten-5-one (dibenzosuberenone), serves as a foundational scaffold for a range of pharmacologically active products. google.comwikipedia.org This includes several well-known tricyclic antidepressants and muscle relaxants. wikipedia.orgwikipedia.org The established utility of the dibenzocycloheptenone core in medicinal chemistry has spurred ongoing interest in its various isomeric forms, including the less-common this compound, as researchers explore how structural modifications impact biological activity.
Isomeric Forms of Dibenzotropones and their Chemical Significance
Isomers are molecules that share the same molecular formula but have a different arrangement of atoms. In the context of dibenzocycloheptenones, which are also referred to as dibenzotropones, isomerism primarily arises from the different ways the two benzene rings can be fused to the central seven-membered ring. These are constitutional isomers, meaning they have different bond connectivities.
Comparison with 5H-Dibenzo[a,d]cyclohepten-5-one (Dibenzosuberenone) and Other Isomers
The most direct comparison to this compound is its more widely studied constitutional isomer, 5H-Dibenzo[a,d]cyclohepten-5-one, commonly known as dibenzosuberenone (B194781). wikipedia.orgcymitquimica.com While both share the molecular formula C₁₅H₁₀O, the connectivity of their tricyclic systems is different, leading to distinct chemical identities and properties. nih.govcymitquimica.comnist.gov
The key structural difference lies in the fusion points of the benzene rings. In the [a,d] isomer (dibenzosuberenone), the seven-membered ring is fused in a way that creates a molecule with C₂ᵥ symmetry. In contrast, the [a,c] isomer has a different, less symmetrical arrangement. This variation in molecular architecture is the primary reason for differences in their physical properties and synthetic accessibility. Dibenzosuberenone is a well-established intermediate for many tricyclic antidepressants and other pharmaceuticals. wikipedia.orgwikipedia.org
Below is a comparative table of the two isomers.
| Property | This compound | 5H-Dibenzo[a,d]cyclohepten-5-one (Dibenzosuberenone) |
| Molecular Formula | C₁₅H₁₀O | C₁₅H₁₀O cymitquimica.comnist.gov |
| Molecular Weight | ~206.24 g/mol | 206.24 g/mol cymitquimica.comnist.gov |
| Common Name | Not well-established | Dibenzosuberenone wikipedia.org |
| CAS Number | Not consistently available | 2222-33-5 cymitquimica.comnist.gov |
| Synthesis | Suzuki-Miyaura coupling followed by intramolecular aldol condensation. nih.gov | Dehydrogenation of dibenzosuberone (B195587) or cyclization of 2-stilbenecarboxylic acid. wikipedia.org |
| Significance | A target for novel synthetic methodologies, potential for new derivatives. nih.gov | Key intermediate for pharmaceuticals like Cyclobenzaprine, Cyproheptadine, and Protriptyline. google.comwikipedia.org |
Academic Research Trajectories and Current Significance of the this compound Framework
The current academic interest in the this compound framework is primarily centered on the field of organic synthesis. The development of efficient and high-yield synthetic routes, such as the sequential Suzuki-Miyaura coupling and aldol condensation, is a significant achievement. nih.gov This demonstrates the ability of modern chemistry to construct complex polycyclic systems with high precision.
The significance of this research lies in its potential to unlock access to a "wide array of dibenzo[a,c]cyclohepten-5-ones". nih.gov By establishing a reliable method to create the core structure, chemists can now more easily synthesize a library of derivatives with various functional groups. This opens the door for future investigations into the material science and medicinal chemistry applications of this less-explored class of compounds, potentially identifying molecules with novel photophysical properties or biological activities that differ from their well-known [a,d] counterparts.
Structure
2D Structure
3D Structure
Properties
CAS No. |
4444-43-3 |
|---|---|
Molecular Formula |
C15H10O |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one |
InChI |
InChI=1S/C15H10O/c16-15-10-9-11-5-1-2-6-12(11)13-7-3-4-8-14(13)15/h1-10H |
InChI Key |
WJFOWHGZSALYEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=O)C3=CC=CC=C23 |
Origin of Product |
United States |
Synthetic Methodologies for 5h Dibenzo A,c Cyclohepten 5 One
Classical Synthetic Routes to 5H-Dibenzo[a,c]cyclohepten-5-one
While classical methods like selenium dioxide oxidation and intramolecular cyclizations of phenanthrene (B1679779) precursors are fundamental in organic synthesis, their specific application to produce this compound is not extensively documented in peer-reviewed literature. These routes remain theoretically plausible but lack specific published examples for this particular isomer.
Selenium Dioxide Oxidation in Phenanthrene Derivatives
Routes from 9-Methylphenanthrene (B47486) and Related Precursors
The synthesis of the this compound framework starting from 9-methylphenanthrene or related precursors represents a significant synthetic challenge that would involve ring expansion. Such specific transformations are not standard and are not prominently described in the surveyed chemical literature for this target molecule.
Modern Approaches for the Synthesis of this compound
Modern synthetic chemistry offers more versatile and efficient pathways to complex molecules like this compound. These often involve transition-metal-catalyzed reactions that allow for precise bond formation.
Dehydrogenation Strategies for Dihydro Analogs
The aromatization of a saturated or partially saturated ring system is a common final step in the synthesis of many polycyclic aromatic compounds. For the dibenzo[a,c]cycloheptenone core, this would involve the dehydrogenation of the corresponding 6,7-dihydro analog. While this is a viable synthetic strategy, documented examples specifically for the conversion of 6,7-dihydro-5H-dibenzo[a,c]cyclohepten-5-one to its unsaturated counterpart are not widely reported.
Friedel-Crafts Alkylation and Cyclization in Dibenzocycloheptenone Synthesis
Intramolecular Friedel-Crafts reactions are a powerful tool for forming cyclic ketones. This would typically involve the acid-catalyzed cyclization of a suitable precursor, such as a derivative of 2-(2-carboxyphenyl)phenylacetic acid. The acid chloride of this precursor, in the presence of a Lewis acid like aluminum chloride, could theoretically cyclize to form the seven-membered ring of this compound. Despite the utility of this reaction for building similar polycyclic systems, its specific application for the synthesis of the [a,c] isomer is not prominently featured in the literature.
Multi-step Condensation and Functionalization Protocols
A highly efficient and well-documented modern approach to the synthesis of this compound and its derivatives involves a sequential palladium-catalyzed Suzuki-Miyaura coupling followed by an intramolecular aldol (B89426) condensation. nih.gov
This strategy begins with the Suzuki-Miyaura coupling of a 2-formylphenylboronic acid with a 2'-bromoacetophenone (B1265738). This cross-coupling reaction, catalyzed by a palladium complex such as palladium(II) acetate (B1210297) with a suitable ligand, forms a biaryl compound that contains both the aldehyde and ketone functionalities necessary for the subsequent cyclization. nih.gov
The second step is an intramolecular aldol condensation of the resulting biaryl intermediate. This is typically promoted by a sequential treatment with an acid, such as p-toluenesulfonic acid (p-TsOH), followed by a base, like 10% aqueous sodium hydroxide (B78521) (NaOH). The acid facilitates the initial aldol addition, and the subsequent base treatment promotes the dehydration (elimination of water) to form the thermodynamically stable α,β-unsaturated ketone, yielding the final this compound core in excellent yields. nih.gov This method's modularity allows for the synthesis of a wide array of substituted derivatives by simply changing the precursors. nih.gov
Table 1: Synthesis of Dibenzo[a,c]cyclohepten-5-ones via Suzuki-Miyaura Coupling and Aldol Condensation nih.gov
| Entry | 2'-Bromoacetophenone Derivative | 2-Formylphenylboronic Acid Derivative | Product | Yield (%) |
| 1 | 2'-Bromoacetophenone | 2-Formylphenylboronic acid | This compound | 92 |
| 2 | 2'-Bromo-4'-methylacetophenone | 2-Formylphenylboronic acid | 2-Methyl-5H-dibenzo[a,c]cyclohepten-5-one | 91 |
| 3 | 2'-Bromo-4'-methoxyacetophenone | 2-Formylphenylboronic acid | 2-Methoxy-5H-dibenzo[a,c]cyclohepten-5-one | 93 |
| 4 | 2'-Bromoacetophenone | 5-Methoxy-2-formylphenylboronic acid | 9-Methoxy-5H-dibenzo[a,c]cyclohepten-5-one | 89 |
Catalyst-Mediated Syntheses of this compound and Analogs
The construction of the dibenzo[a,c]cyclohepten-5-one framework is often achieved through cyclization strategies, which can be efficiently mediated by transition metal catalysts. These methods offer advantages in terms of efficiency, selectivity, and functional group tolerance.
Palladium-Catalyzed Cyclization Approaches
Palladium catalysis has emerged as a powerful tool in the synthesis of complex organic molecules, and the construction of this compound is no exception. A prominent and efficient strategy involves a sequential Suzuki-Miyaura coupling followed by an intramolecular aldol condensation. nih.gov
This two-step, one-pot approach begins with the palladium-catalyzed cross-coupling of a 2'-bromoacetophenone derivative with a 2-formylphenylboronic acid. This reaction forms a biaryl compound which is the key intermediate. The subsequent intramolecular cyclization of this intermediate is typically promoted by an acid or base to yield the desired this compound skeleton. nih.gov
A variety of palladium catalysts and ligands can be employed for the Suzuki-Miyaura coupling step. For instance, the use of palladium(II) acetate (Pd(OAc)₂) in conjunction with a phosphine (B1218219) ligand such as CataCXium® PIntB has been shown to be effective. nih.gov The choice of base and solvent is also crucial for the success of the coupling reaction.
The subsequent aldol condensation is often achieved by treating the biaryl intermediate with an acid, such as p-toluenesulfonic acid (p-TsOH), followed by a base, like aqueous sodium hydroxide (NaOH), to facilitate the ring closure. nih.gov This sequence allows for the synthesis of a wide array of substituted dibenzo[a,c]cyclohepten-5-ones with good to excellent yields. nih.gov
Table 1: Examples of Palladium-Catalyzed Synthesis of this compound Analogs nih.gov
| 2'-Bromoacetophenone Derivative | 2-Formylphenylboronic Acid Derivative | Yield of Biaryl Intermediate (%) | Overall Yield of Dibenzo[a,c]cyclohepten-5-one Analog (%) |
| 2'-Bromoacetophenone | 2-Formylphenylboronic acid | 95 | 92 |
| 2'-Bromo-4'-methoxyacetophenone | 2-Formylphenylboronic acid | 92 | 89 |
| 2'-Bromoacetophenone | 2-Formyl-4-methylphenylboronic acid | 90 | 85 |
The reaction of 5-diazo-(5H)-dibenzo[a,d]cycloheptene with a palladium(II) precursor has been shown to afford a mononuclear carbocyclic carbene complex in high yield under mild conditions. acs.org While this study focuses on the isomeric [a,d] system and the formation of a stable carbene complex, it highlights the reactivity of the dibenzocycloheptene core with palladium and suggests potential for further functionalization and synthetic applications.
Other Transition Metal-Catalyzed Methods
While palladium-catalyzed methods are well-documented for the synthesis of this compound, the use of other transition metals for this specific transformation is less common in the literature. However, related cyclization reactions to form analogous seven-membered rings and other heterocyclic systems utilize a broader range of transition metals.
For instance, in the synthesis of the isomeric 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one, iron(III) chloride (FeCl₃) has been used as a Lewis acid catalyst for the cyclocondensation of dibenzyl-o-carboxylic acid. google.com This indicates that other Lewis acidic metals could potentially catalyze similar intramolecular Friedel-Crafts-type reactions to form dibenzocycloheptenone systems.
The broader field of organic synthesis has seen the application of various transition metals like copper, rhodium, and nickel in cyclization reactions. These metals often exhibit different reactivity and selectivity profiles compared to palladium, and their potential for the synthesis of this compound remains an area for future exploration.
Green Chemistry and Sustainable Synthetic Pathways for this compound
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. For the synthesis of this compound and its analogs, several strategies can be employed to enhance the environmental benignity of the process.
One key aspect is the use of alternative energy sources to conventional heating. Microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times, often from hours to minutes, leading to energy savings and potentially higher yields. youtube.comnih.gov The direct interaction of microwaves with polar molecules in the reaction mixture allows for rapid and uniform heating. nih.gov Similarly, ultrasound-assisted synthesis can enhance reaction rates and yields through the phenomenon of acoustic cavitation. nih.govnih.gov These techniques could be applied to the palladium-catalyzed coupling and the subsequent cyclization steps.
The choice of solvent is another critical factor in green chemistry. The development of syntheses in environmentally friendly solvents, such as water, or under solvent-free conditions is highly desirable. youtube.com For palladium-catalyzed cross-coupling reactions, the use of water as a solvent is often facilitated by the use of water-soluble ligands and phase-transfer catalysts.
Furthermore, the development of heterogeneous catalysts offers significant advantages in terms of ease of separation from the reaction mixture and the potential for catalyst recycling, which is both economically and environmentally beneficial. rsc.org While specific heterogeneous catalysts for the synthesis of this compound have not been extensively reported, the immobilization of palladium or other transition metals on solid supports is a promising area of research.
A patent for the synthesis of the isomeric 5H-dibenzo[a,d]cyclohepten-5-one describes a process that is claimed to be environmentally benign, highlighting the industrial relevance of developing greener synthetic methods for this class of compounds. google.com
Chemical Reactivity and Transformation of 5h Dibenzo A,c Cyclohepten 5 One
Electrophilic Substitution Reactions on the Dibenzocycloheptenone Ring System
Directed and Assisted Electrophilic Substitution (e.g., with Chlorosulfonyl Isocyanate)
The reaction of 5H-dibenzo[a,d]cyclohepten-5-one with chlorosulfonyl isocyanate leads to a notable and somewhat unexpected electrophilic substitution. Instead of substitution occurring at a position typically activated by the carbonyl group, a carbon substituent is introduced at the 4-position of the dibenzocycloheptenone ring. rsc.org This outcome is described as an assisted electrophilic substitution, suggesting a more complex mechanism than a simple electrophilic attack. rsc.org
Nucleophilic Additions to the Carbonyl Group of 5H-Dibenzo[a,c]cyclohepten-5-one
The carbonyl group in this compound is a key site for nucleophilic attack, leading to a variety of functional group transformations.
Grignard Reactions and Organolithium Reagent Chemistry
Grignard reagents readily add to the carbonyl carbon of dibenzocycloheptenone derivatives. For instance, the Grignard reagent derived from 3-ethoxypropyl bromide reacts with 3-iodo-5H-dibenzo[a,d]cyclohepten-5-one in tetrahydrofuran (B95107) (THF) at low temperatures to yield the corresponding tertiary alcohol, 5-(3-ethoxypropyl)-3-iodo-5H-dibenzo[a,d]cyclohepten-5-ol. prepchem.comprepchem.com This reaction demonstrates the utility of Grignard reagents in introducing carbon-based substituents at the 5-position.
Reduction Reactions to Cycloheptenols (e.g., with Sodium Borohydride)
The reduction of the ketone functionality to a secondary alcohol is a common transformation. Sodium borohydride (B1222165) is an effective reducing agent for this purpose. The reaction of 1-methyl-5H-dibenzo[a,d]cyclohepten-5-one with sodium borohydride in a dioxane/water solvent system at room temperature yields 5-hydroxy-1-methyl-5H-dibenzo[a,d]cycloheptene. prepchem.com This reduction is a standard method for the synthesis of the corresponding cycloheptenols.
Table 1: Reduction of Substituted 5H-Dibenzo[a,c]cyclohepten-5-ones
| Starting Material | Reagent | Product |
| 1-Methyl-5H-dibenzo[a,d]cyclohepten-5-one | Sodium Borohydride | 5-Hydroxy-1-methyl-5H-dibenzo[a,d]cycloheptene prepchem.com |
Formation of Oxime Derivatives
The carbonyl group of this compound can be converted to an oxime. nih.govsigmaaldrich.com Oximes are formed by the reaction of a ketone with hydroxylamine (B1172632). This reaction provides a pathway to further functionalization of the molecule. For example, the oxime can be a precursor to amines or other nitrogen-containing compounds. The oxime of 5H-dibenzo[a,d]cyclohepten-5-one is a known compound. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Further derivatives, such as 5H-Dibenzo(a,d)cyclohepten-5-one O-(2-(methylamino)ethyl)oxime hydrochloride, have also been synthesized. nih.gov
Rearrangement Reactions Involving the this compound Scaffold
While specific examples of rearrangement reactions involving the this compound scaffold itself were not detailed in the provided search results, the study of the conformational analysis of related structures provides some insight. For instance, attempts to determine the inversion barrier of 3-isopropyl-5H-dibenzo[a,d]cyclohepten-5-one were unsuccessful, indicating the complex conformational dynamics of this ring system. rsc.org The stability of the dibenzocycloheptene ring system is a significant factor in its chemistry, and any rearrangement would likely require significant energetic input to disrupt the aromaticity of the fused benzene (B151609) rings.
Photochemical Rearrangements (e.g., Di-π-methane)
The di-π-methane rearrangement of dibenzobarrelene derivatives, upon direct irradiation, typically proceeds through a singlet excited state to yield dibenzosemibullvalene derivatives. This reaction involves the formation of a cyclopropane (B1198618) ring. It has been observed that these rearrangements can be significantly accelerated when conducted in an aqueous suspension ("on-water") compared to in organic solvents like acetonitrile. This acceleration is attributed to specific hydrogen bonding at the water-substrate interface, which lowers the transition state energy.
For this compound, it is plausible that it could undergo a similar di-π-methane rearrangement, given its structural features. The presence of the carbonyl group, however, may influence the photophysical and photochemical pathways, potentially favoring other reactions like decarbonylation or photoreduction, depending on the reaction conditions and the nature of the excited state involved (singlet vs. triplet).
Acid-Catalyzed and Thermal Rearrangement Pathways
The acid-catalyzed and thermal rearrangements of dibenzocycloheptene derivatives often involve the formation of carbocation intermediates and can lead to profound structural changes. Studies on derivatives of 5H-dibenzo[a,d]cycloheptene provide a framework for understanding the potential pathways for the [a,c] isomer.
In the presence of acids, such as p-toluenesulfonic acid, derivatives of 5H-dibenzo[a,d]cycloheptene can undergo rearrangements involving transannular hydride shifts. For instance, the acid-catalyzed dehydration of a hydroxyl derivative at the C5 position has been shown to proceed via a rate-determining 1,5-hydride transfer from a benzylic position to a carbocation generated at C5. This highlights the potential for cross-ring interactions in these systems.
Thermally, derivatives of 5H-dibenzo[a,d]cycloheptene have also been shown to undergo rearrangements. For example, the thermal rearrangement of 5,5-dichloro-5H-dibenzo[a,d]cycloheptene leads to the formation of phenanthrene (B1679779) derivatives. It is conceivable that this compound, under strong acidic or thermal conditions, could also undergo rearrangements, potentially leading to the formation of phenanthrene or anthracene-like structures, driven by the formation of a more stable aromatic system.
Oxidation and Reduction Chemistry of this compound
The oxidation and reduction of the carbonyl group are fundamental transformations in ketone chemistry. While specific studies on this compound are scarce, the reactivity of the analogous 5H-dibenzo[a,d]cyclohepten-5-one (also known as dibenzosuberenone) is well-established and provides a reliable model.
Reduction: The carbonyl group of dibenzosuberenone (B194781) can be reduced to the corresponding alcohol, 5H-dibenzo[a,d]cyclohepten-5-ol, using various reducing agents. Common reagents for this transformation include sodium borohydride (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent.
| Reducing Agent | Product |
| Sodium Borohydride (NaBH₄) | 5H-Dibenzo[a,c]cyclohepten-5-ol (expected) |
| Lithium Aluminum Hydride (LiAlH₄) | 5H-Dibenzo[a,c]cyclohepten-5-ol (expected) |
Oxidation: The olefinic double bond in the seven-membered ring of 5H-dibenzo[a,d]cyclohepten-5-one can be oxidized. For example, epoxidation with agents like meta-chloroperoxybenzoic acid (mCPBA) yields the corresponding epoxide. Further oxidation can lead to cleavage of the double bond. It is expected that this compound would exhibit similar reactivity towards oxidizing agents, allowing for the functionalization of the seven-membered ring.
| Oxidizing Agent | Expected Product |
| m-Chloroperoxybenzoic acid (mCPBA) | Epoxide of this compound |
Transannular Reactions and Intramolecular Processes in Dibenzocycloheptenone Systems
Transannular reactions, which involve the formation of a bond across a ring, are a notable feature of medium-sized ring systems, including the dibenzocycloheptene framework. These reactions are often facilitated by the close proximity of atoms on opposite sides of the ring.
In the 5H-dibenzo[a,d]cycloheptene series, transannular reactions have been observed, particularly in the context of electrophilic additions to the double bond where the C5 position participates. For example, the reaction of 5-substituted 5H-dibenzo[a,d]cycloheptenes with electrophiles can lead to the formation of bridged structures through the participation of the C5 position.
For this compound, the geometry of the seven-membered ring would dictate the feasibility of transannular reactions. The rigid fusion of the two benzene rings in the [a,c] arrangement will impose specific conformational constraints. It is plausible that intramolecular cyclizations could be induced under certain conditions, for instance, through the formation of a reactive intermediate at the C5 position that could interact with the π-system of the opposing benzene ring or the double bond. However, without specific experimental data, this remains a point of speculation.
Studies on Reaction Mechanisms and Intermediates (e.g., Carbenium Ions, Radicals)
The study of reaction mechanisms in the dibenzocycloheptene series has revealed the involvement of various reactive intermediates, including carbenium ions and radicals.
Carbenium Ions: As discussed in the context of acid-catalyzed rearrangements, carbenium ions are key intermediates. In the 5H-dibenzo[a,d]cycloheptene system, the generation of a carbenium ion at the C5 position is a common mechanistic feature, leading to rearrangements such as hydride shifts and Wagner-Meerwein type shifts. The stability of these carbocations is influenced by the potential for delocalization into the adjacent benzene rings. Similar carbenium ion-mediated processes would be expected for this compound, with the specific rearrangement pathways being dependent on the relative stability of the possible cationic intermediates within the [a,c] framework.
Radicals: Radical intermediates are central to photochemical reactions. The di-π-methane rearrangement, for instance, proceeds through a diradical intermediate. The photochemistry of ketones can also involve radical species. For this compound, irradiation could lead to the formation of a triplet state diradical which could then undergo various transformations. The stability of the potential radical intermediates would play a crucial role in determining the product distribution. For example, benzylic radical stability would favor certain bond cleavage or formation steps.
Derivatization and Structural Modification of the 5h Dibenzo A,c Cyclohepten 5 One Scaffold
Synthesis of Substituted 5H-Dibenzo[a,d]cyclohepten-5-one Derivatives
Modifications to the peripheral benzenoid rings are crucial for fine-tuning the electronic and lipophilic character of the molecule.
Halogenation of the dibenzosuberone (B195587) scaffold is a common strategy to introduce functional handles or to modulate biological activity. The positions on the aromatic rings can be selectively halogenated. For instance, bromination can lead to the formation of various isomers. Research has detailed the synthesis of 3,7-dibromo and 1,7-dibromo derivatives of dibenzosuberone, which serve as precursors for further functionalization. mdpi.com These halogenated derivatives are key intermediates in the synthesis of potential tricyclic antidepressants. mdpi.com
Detailed research findings on the synthesis of halogenated derivatives are summarized in the table below.
| Derivative Name | Starting Material | Reagents and Conditions | Reference |
| 3,7-Dibromodibenzosuberone | Dibenzosuberone | Not specified in snippet | mdpi.com |
| 1,7-Dibromodibenzosuberone | Dibenzosuberone | Not specified in snippet | mdpi.com |
This table is based on the provided search results. Detailed reagents and conditions for the direct halogenation of the parent ketone were not available in the snippets.
Information regarding the direct nitro-derivatization of 5H-dibenzo[a,d]cyclohepten-5-one was not found in the provided search results.
The introduction of alkyl and aryl groups onto the benzenoid rings can significantly alter the steric and electronic profile of the scaffold. A novel synthetic methodology has been developed for creating structurally diverse 5H-dibenzo[a,d]cycloheptenes through a formal [5+2] annulation reaction. rsc.org This method utilizes ortho-aryl alkynyl benzyl (B1604629) alcohols and various arenes, mediated by trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), to construct the dibenzo[a,d]cycloheptene core with varied aryl substitutions. rsc.orgresearchgate.net This process involves an intermolecular Friedel–Crafts-type alkylation followed by an intramolecular cyclization, offering high efficiency and regioselectivity. rsc.org
The table below showcases examples of substituted dibenzo[a,d]cycloheptenes synthesized via this method.
| Reactant 1 (ortho-aryl alkynyl benzyl alcohol) | Reactant 2 (Arene) | Catalyst | Product | Yield | Reference |
| (2-(Phenylethynyl)phenyl)(phenyl)methanol | Toluene | Tf₂O | 2-Methyl-5-phenyl-5H-dibenzo[a,d]cycloheptene | Moderate-Good | rsc.org |
| (2-(p-Tolylethynyl)phenyl)(phenyl)methanol | Anisole | Tf₂O | 2-Methoxy-5-phenyl-5H-dibenzo[a,d]cycloheptene | Moderate-Good | rsc.org |
Note: The products listed are derivatives of the parent 5H-dibenzo[a,d]cycloheptene, not the ketone. This method builds the substituted core structure.
Functionalization of the Cycloheptenone Ring
The seven-membered ring, with its ketone functionality and adjacent benzylic positions, is a primary site for introducing diverse side chains and functional groups.
The carbonyl group at the 5-position is a versatile handle for derivatization, most commonly through reactions with nitrogen nucleophiles to form imine-type derivatives like oximes and hydrazones. nih.gov The formation of 5H-dibenzo[a,d]cyclohepten-5-one oxime from the parent ketone is a well-established reaction. nih.govsigmaaldrich.com These derivatives are not only stable compounds but also serve as intermediates for further modifications, such as the attachment of amino-containing side chains. mdpi.com For example, the ketoxime of 3,7-dibromodibenzosuberone has been used to synthesize 3,7-dibromo-5-(dimethylaminoethyl-oxyimino)-10,11-dihydro-5H-dibenzo[a,d]cyclohepta-1,4-diene by reacting it with 2-dimethylamino-ethylchloride hydrochloride. mdpi.com
| Parent Ketone | Reagent | Product | Reference |
| 5H-Dibenzo[a,d]cyclohepten-5-one | Hydroxylamine (B1172632) | 5H-Dibenzo[a,d]cyclohepten-5-one oxime | nih.gov |
| 3,7-Dibromodibenzosuberone | Hydroxylamine | 3,7-Dibromodibenzosuberone oxime | mdpi.com |
Attaching side chains to the tricyclic core is fundamental to the synthesis of many biologically active compounds. A primary method for this is the addition of organometallic reagents, such as Grignard reagents, to the carbonyl group. mdpi.com For instance, reacting brominated dibenzosuberone derivatives with 3-dimethylamino-1-propylmagnesium chloride (a Grignard reagent) introduces the key side chain found in many tricyclic antidepressants. This reaction yields a tertiary alcohol, which is subsequently dehydrated to form the exocyclic double bond characteristic of compounds like amitriptyline (B1667244) derivatives. mdpi.com
Another approach involves the synthesis of 5H-dibenzo[a,d]cycloheptene-5-carboxylic acid, which can be prepared by carbonation of the sodium ketyl of dibenzosuberone. cdnsciencepub.com This carboxylic acid derivative serves as a different type of handle for further modifications.
| Starting Material | Reagent(s) | Intermediate Product | Final Product (after dehydration) | Reference |
| 3,7-Dibromodibenzosuberone | 3-Dimethylamino-1-propylmagnesium chloride | 3,7-Dibromo-5-(3-dimethylaminopropyl)-5H-dibenzo[a,d]cyclohepten-5-ol | 3,7-Dibromo-5-(3-dimethylaminopropylidene)-5H-dibenzo[a,d]cycloheptene | mdpi.com |
| 1,7-Dibromodibenzosuberone | 3-Dimethylamino-1-propylmagnesium chloride | 1,7-Dibromo-5-(3-dimethylaminopropyl)-5H-dibenzo[a,d]cyclohepten-5-ol | 1,7-Dibromo-5-(3-dimethylaminopropylidene)-5H-dibenzo[a,d]cycloheptene | mdpi.com |
Heteroatom-Containing Analogs and Bioisosteric Replacements
Replacing parts of the dibenzosuberone scaffold with heteroatoms or different functional groups (bioisosteres) is a key strategy in drug design to optimize properties. drughunter.com While specific examples of bioisosteric replacement for the entire 5H-dibenzo[a,d]cyclohepten-5-one ring were not detailed in the search results, the principles of bioisosterism are broadly applicable. For instance, the carbonyl group could potentially be replaced by other polar groups.
Research on related structures has shown the creation of heteroatom-containing analogs by annulating (fusing) heterocyclic rings to the dibenzocycloalkane skeleton. Examples include the synthesis of pyrimidines and pyrazoles with annelated dibenzobarrelene and dibenzobullvalene skeletons, demonstrating that the core can be modified to include nitrogen-containing heterocycles. researchgate.net This suggests a potential route for creating novel analogs from the 5H-dibenzo[a,d]cycloheptene framework.
Oxygen, Sulfur, and Nitrogen Analogs (e.g., Oxepins, Thiepins, Azepines)
The replacement of the C-6 methylene (B1212753) group in the dibenzo[a,c]cycloheptene framework with a heteroatom leads to the formation of dibenzo[b,d]oxepins, dibenzo[b,d]thiepins, and dibenzo[b,d]azepines. These structural analogs are of significant interest due to their presence in medicinally important compounds. While direct ring expansion of 5H-dibenzo[a,c]cyclohepten-5-one to these specific heteroanalogs is not a commonly reported synthetic route, various strategies exist for their synthesis, establishing them as key structural relatives.
Dibenzo[b,f]oxepines: The synthesis of the dibenzo[b,f]oxepine skeleton, a structural isomer of the target dibenzo[b,d]oxepine, has been achieved through several methods. One notable approach involves the oxidative ring expansion of 2-(9-xanthenyl)malonates. beilstein-journals.org Treatment of these malonate derivatives with manganese(III) acetate (B1210297) in acetic acid yields C-10 carboxylate derivatives of dibenzo[b,f]oxepine in moderate to good yields (63–85%). beilstein-journals.org Another strategy involves a one-pot, transition-metal-free cascade reaction of 2-methyl-3-nitrophenol (B1294317) with 2-fluorobenzaldehyde (B47322) derivatives, proceeding through a nucleophilic aromatic substitution followed by a Knoevenagel condensation. researchgate.net This method provides access to a variety of substituted dibenzo[b,f]oxepines. researchgate.net A review by Oliveira et al. provides extensive details on the synthesis of dibenzo[b,f]oxepines up to 2002. researchgate.net
Dibenzo[b,f]thiepines: The synthesis of dibenzo[b,f]thiepin-10(11H)-one is a key step in accessing this class of sulfur analogs. These compounds serve as synthons for more complex fused heterocyclic systems. researchgate.net For instance, they can be converted into reactive intermediates that undergo heteroaromatic annulation reactions. researchgate.net An improved process for the synthesis of dibenzo[b,f] beilstein-journals.orgresearchgate.netthiazepine-11-(10H)-one has been reported, which involves the reaction of 2-nitrodiphenyl sulfide (B99878) with phenyl chloroformate followed by cyclization with polyphosphoric acid. sphinxsai.com
Dibenzo[b,f]azepines: The dibenzo[b,f]azepine core is a prominent feature in several pharmaceuticals. beilstein-journals.org A classic conceptual approach to the synthesis of the corresponding lactam, a dibenzo[b,d]azepin-6-one, from this compound involves the Beckmann rearrangement of its oxime. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org This reaction converts an oxime into an amide under acidic conditions. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org The oxime of 5H-dibenzo[a,d]cyclohepten-5-one is a known compound. sigmaaldrich.comnih.gov
More direct synthetic routes to the dibenzo[b,f]azepine scaffold include metal-catalyzed cyclizations. For example, a palladium-catalyzed reaction of an aryl iodide, a bromoaniline, and norbornadiene, followed by a retro-Diels-Alder reaction, produces dibenzo[b,f]azepines in good yields. beilstein-journals.org Another method involves the ring expansion of N-arylindoles. beilstein-journals.org A comprehensive review by Kricka and Ledwith details the earlier synthetic strategies for dibenzo[b,f]azepines. beilstein-journals.org
| Heteroanalog Class | General Synthetic Strategy | Key Precursors/Reagents | Typical Yields | Reference |
|---|---|---|---|---|
| Dibenzo[b,f]oxepines | Oxidative ring expansion | 2-(9-Xanthenyl)malonates, Mn(OAc)3 | 63-85% | beilstein-journals.org |
| Dibenzo[b,f]oxepines | One-pot cascade reaction | 2-Methyl-3-nitrophenol, 2-fluorobenzaldehydes | Up to 80% | researchgate.net |
| Dibenzo[b,f]thiepines | Cyclocondensation | 2-(Phenylthio)phenyl carbamate, Polyphosphoric acid | Good | sphinxsai.com |
| Dibenzo[b,f]azepines | Beckmann Rearrangement (conceptual) | This compound oxime, Acid catalyst | Not specified | organic-chemistry.orgmasterorganicchemistry.comlibretexts.org |
| Dibenzo[b,f]azepines | Palladium-catalyzed cyclization/retro-Diels-Alder | Aryl iodide, Bromoaniline, Norbornadiene | 50-78% | beilstein-journals.org |
Development of Novel Dibenzocycloheptenone-Based Scaffolds
The dibenzocycloheptenone core has been utilized as a starting point for the synthesis of more complex, polycyclic, and potentially bioactive scaffolds. These efforts aim to explore new chemical space and develop compounds with novel biological activities.
Research has shown the synthesis of novel polycyclic π-conjugated systems from dibenzosuberenone (B194781). beilstein-journals.org For example, inverse electron-demand Diels-Alder reactions between dibenzosuberenone and various tetrazines have been used to create dihydropyridazine-fused dibenzosuberenones. beilstein-journals.org These can be further oxidized to the corresponding pyridazines. beilstein-journals.org
Furthermore, the dibenzocycloheptene skeleton is found in some naturally occurring bioactive compounds. nih.gov For instance, a rare dibenzocycloheptene derivative was isolated from the roots of Dendrolobium lanceolatum and its structure was confirmed by X-ray analysis. nih.gov The development of new synthetic routes to access such complex natural product-like scaffolds is an active area of research.
The fusion of other heterocyclic rings to the dibenzosuberone framework has also been explored. A series of novel benzosuberone derivatives featuring fused thiophene, 1,3,4-thiadiazoline, and thiopyran-4(5H)-one rings have been synthesized and evaluated for their antimicrobial properties. nih.govnih.gov These syntheses often start from substituted benzosuberones and involve cyclocondensation reactions with appropriate binucleophiles. nih.govnih.gov Such approaches highlight the utility of the dibenzocycloheptenone scaffold in generating diverse heterocyclic systems. nih.govnih.gov
| Novel Scaffold Type | Synthetic Approach | Starting Material | Key Features | Reference |
|---|---|---|---|---|
| Polycyclic π-conjugated dihydropyridazines | Inverse electron-demand Diels-Alder | Dibenzosuberenone, Tetrazines | Extended conjugation, potential photophysical properties | beilstein-journals.org |
| Fused Pyridazines | Oxidation of dihydropyridazines | Dihydropyridazine-fused dibenzosuberenones | Aromatized heterocyclic system | beilstein-journals.org |
| Fused Thiophenes and Thiadiazolines | Cyclocondensation reactions | Substituted Benzosuberones | Generation of novel heterocyclic systems with potential antimicrobial activity | nih.govnih.gov |
| Fused Thiopyran-4(5H)-ones | Intramolecular cyclization | Benzosuberones, 3-Mercaptopropanoic acid | Formation of tricyclic and tetracyclic systems | nih.gov |
Structural Elucidation and Conformational Analysis of 5h Dibenzo A,c Cyclohepten 5 One and Its Derivatives
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactionsmdpi.com
Analysis of Dihedral Angles and Ring Conformations (e.g., Boat Conformation)
The core structure of 5H-Dibenzo[a,d]cyclohepten-5-one consists of two benzene (B151609) rings fused to a central seven-membered cycloheptatriene (B165957) ring containing a ketone group. This central ring is inherently non-planar. X-ray crystallographic studies of closely related derivatives, such as cyclobenzaprine, confirm that the seven-membered ring adopts a twisted, boat-like conformation. mdpi.com This conformation minimizes steric strain between the fused aromatic rings.
The geometry is characterized by significant deviation from planarity, defined by the dihedral angles between the planes of the two benzene rings and the central ethylene (B1197577) bridge. The vinyl bridge (C10=C11) introduces rigidity, while the C=O group at the C5 position influences the electronic properties and local geometry. The two phenyl rings are not coplanar, leading to a chiral, twisted structure in the solid state. While specific dihedral angle values for the parent ketone are not detailed in the available literature, the boat conformation is the accepted minimum-energy structure for this tricyclic system.
Supramolecular Features and Hydrogen Bonding Networks in Crystalline Formsmdpi.comresearchgate.net
Supramolecular assembly describes how molecules organize into a larger, ordered structure in the crystal lattice. mdpi.comamercrystalassn.org In the case of 5H-Dibenzo[a,d]cyclohepten-5-one, the primary intermolecular interactions are van der Waals forces and potential weak C-H···O hydrogen bonds.
The molecule itself lacks hydrogen-bond donor groups (like -OH or -NH), so it cannot form classical hydrogen-bonding networks. However, the oxygen atom of the carbonyl group is a hydrogen bond acceptor. This allows for the formation of weak C-H···O interactions, where hydrogen atoms from the aromatic or vinyl groups of neighboring molecules interact with the carbonyl oxygen. researchgate.net Furthermore, the planar phenyl rings can participate in π-π stacking interactions, which are crucial in the packing of many aromatic compounds. researchgate.net In the crystal structure of the related compound cyclobenzaprine, analysis reveals that in addition to electrostatic forces, the packing is stabilized by numerous C-H···π interactions. mdpi.com These combined forces dictate the final crystal packing arrangement.
Advanced NMR Spectroscopy for Solution-State Structural and Conformational Studiesmdpi.comresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure and dynamics in solution. Advanced techniques, including dynamic NMR and two-dimensional methods, provide deep insight into the conformation and connectivity of molecules like 5H-Dibenzo[a,d]cyclohepten-5-one.
Dynamic Nuclear Magnetic Resonance (DNMR) for Inversion Barriers and Conformational Exchangeresearchgate.net
The non-planar, boat-like conformation of the central seven-membered ring can undergo a process of ring inversion, where it flips between two equivalent conformations. Dynamic Nuclear Magnetic Resonance (DNMR) is the primary technique used to study the kinetics of such conformational exchange processes. researchgate.net By monitoring the changes in the NMR lineshape of specific protons as a function of temperature, it is possible to calculate the rate of inversion and the corresponding activation energy barrier (ΔG‡). chemrxiv.org
For a DNMR study to be successful, there must be diastereotopic protons—protons that are chemically non-equivalent due to the molecule's chirality but can become equivalent through the inversion process. In a study of various 5-substituted 5H-dibenzo[a,d]cycloheptenes, DNMR was used to determine the inversion barriers. However, the same study reported that attempts to determine the inversion barrier of a ketone derivative (3-isopropyl-5H-dibenzo[a,d]cyclohepten-5-one) were unsuccessful. researchgate.net This suggests that for the ketone scaffold, the ring inversion may be too rapid or too slow on the NMR timescale to be measured under typical experimental conditions, or that suitable diastereotopic protons for a straightforward analysis are absent. Studies on the related 10,11-dihydro derivative have successfully used DNMR to estimate the activation energy of the inversion process. researchgate.net
Comprehensive Chemical Shift Assignment and Spin-Spin Coupling Analysischemicalbook.com
The ¹H NMR spectrum of 5H-Dibenzo[a,d]cyclohepten-5-one is complex due to the number of aromatic protons in different environments. The protons of the two vinyl groups (H10 and H11) appear as a singlet, while the eight aromatic protons produce a series of multiplets. A full, unambiguous assignment of each signal requires detailed analysis of spin-spin coupling patterns and, ideally, 2D NMR data.
Based on available spectral data, the general regions for the proton signals have been identified. chemicalbook.com
| Assignment (Provisional) | Chemical Shift (δ) in ppm | Multiplicity |
|---|---|---|
| H4, H6 | ~8.20 | Multiplet |
| H1, H2, H3, H7, H8, H9 | 7.71 - 7.35 | Multiplet |
| H10, H11 | ~7.00 | Singlet |
A complete assignment would involve determining the specific chemical shift for each of the eight unique aromatic protons and measuring their coupling constants (J-values) to establish their relationships (ortho, meta, para). A definitive ¹³C NMR assignment would similarly require 2D NMR techniques to correlate carbon signals with their attached protons.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C spectra and confirming the molecule's covalent framework.
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin coupling relationships. A COSY spectrum of 5H-Dibenzo[a,d]cyclohepten-5-one would show cross-peaks between adjacent protons. For instance, on one benzene ring, H1 would show a correlation to H2, H2 would correlate to both H1 and H3, and H3 would correlate to H2 and H4. This allows for the "walking" along the spin systems of each aromatic ring, helping to differentiate them.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). An HSQC spectrum would show a cross-peak for each C-H bond in the molecule. This allows for the direct assignment of all protonated carbon signals in the ¹³C spectrum once the ¹H spectrum is assigned.
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment is crucial for identifying long-range (typically 2-3 bonds) ¹H-¹³C correlations. It is the key to assigning quaternary (non-protonated) carbons. For 5H-Dibenzo[a,d]cyclohepten-5-one, the most important correlations would be:
Correlations from aromatic protons (e.g., H4 and H6) to the carbonyl carbon (C5).
Correlations from the vinyl protons (H10, H11) to the bridgehead carbons and other nearby aromatic carbons.
Correlations from aromatic protons to the quaternary carbons that are part of the fused ring system.
Electronic Absorption (UV-Vis) and Vibrational (IR) Spectroscopy for Structural Insights
Spectroscopic techniques such as UV-Vis and IR are fundamental to elucidating the structure and electronic nature of organic molecules. For a compound like 5H-Dibenzo[a,c]cyclohepten-5-one, these methods would provide critical information about its conformation and the functional groups present.
Correlation of UV Maxima with Non-Planar Conformations and π-Orbital Overlap
The electronic absorption spectrum of a dibenzocycloheptenone is highly sensitive to the spatial arrangement of its aromatic rings. The seven-membered ring forces the two benzo groups into a non-planar conformation, which in turn affects the degree of π-orbital overlap between the aromatic systems and the central carbonyl group.
In principle, a more planar conformation would allow for greater conjugation, leading to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax). Conversely, a more twisted or folded conformation would reduce π-orbital overlap, resulting in a hypsochromic shift (a shift to shorter wavelengths).
Research Findings:
Interpretation of IR Spectra for Functional Group Presence and Electronic Effects
Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups within a molecule. For this compound, the most characteristic absorption band would be the carbonyl (C=O) stretching vibration.
The position of this C=O stretching frequency provides insight into the electronic environment of the ketone. Conjugation with the adjacent aromatic rings would typically lower the frequency of this band compared to a simple aliphatic ketone. The degree of this shift would be dependent on the conformation and the resulting electronic communication between the carbonyl group and the π-systems of the benzo groups. Other significant IR bands would include C-H stretching and bending vibrations of the aromatic and cycloheptene (B1346976) rings, as well as C=C stretching vibrations from the aromatic rings.
Research Findings:
Detailed experimental IR spectra for this compound are not available in the public domain based on the conducted search. While the synthesis has been described, the specific IR absorption frequencies were not found. A general representation of expected IR absorptions is provided below.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
| C=O (Ketone) | 1640-1680 | Stretch |
| C-H (Aromatic) | 3000-3100 | Stretch |
| C=C (Aromatic) | 1450-1600 | Stretch |
| C-H (Alkene) | 3020-3080 | Stretch |
Chiroptical Properties and Chirality in Substituted this compound Systems
The non-planar, twisted structure of the this compound scaffold makes it an interesting candidate for studies in chirality. The introduction of substituents can lead to stable atropisomers, which are stereoisomers arising from hindered rotation around a single bond. Such molecules are chiral and will exhibit optical activity, which can be studied using techniques like circular dichroism (CD) spectroscopy.
The chirality in substituted this compound derivatives would arise from the fixed, non-superimposable mirror-image conformations of the seven-membered ring system. The chiroptical properties, such as the sign and magnitude of the Cotton effect in their CD spectra, would be directly related to the absolute configuration of these chiral molecules.
Research Findings:
There is a notable absence of published research on the chiroptical properties of substituted this compound systems in the reviewed literature. While the synthesis of the parent compound is known, studies focusing on the resolution of chiral derivatives and the measurement of their optical activity have not been identified.
Computational Chemistry and Theoretical Studies of 5h Dibenzo A,c Cyclohepten 5 One
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the properties of 5H-Dibenzo[a,c]cyclohepten-5-one at the atomic level. These methods solve the electronic Schrödinger equation to provide detailed information about the molecule's structure and behavior.
Geometry Optimization and Energetics of Conformations
The seven-membered ring of this compound is flexible, allowing for the existence of multiple conformations. Theoretical calculations are crucial for identifying the most stable conformers and the energetic barriers between them.
Research Findings: Computational studies on related dibenzo[a,d]cycloheptene systems have demonstrated that the seven-membered ring can adopt various conformations, such as boat, chair, and twisted forms. rsc.org For this compound, geometry optimization is typically performed using DFT methods, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)) to accurately model the system. nih.govnih.gov This process systematically adjusts the atomic coordinates to find the minimum energy structures on the potential energy surface, which correspond to stable conformers.
The calculations would reveal the relative energies of these conformers, indicating which shape the molecule is most likely to adopt. The transition states connecting these conformers can also be located, providing the energy barriers for conformational interconversion. For similar flexible molecules, conformational searches can identify several low-energy structures. nih.gov For instance, a study on a related complex molecule identified nine distinct conformers within a given energy window. nih.gov
Below is an illustrative data table showing the kind of results expected from a DFT geometry optimization study on the possible conformers of this compound.
Table 1: Illustrative Optimized Geometric Parameters for this compound Conformers (DFT/B3LYP/6-311++G(d,p))
| Parameter | Conformer 1 (Boat-like) | Conformer 2 (Chair-like) |
|---|---|---|
| Relative Energy (kcal/mol) | 0.00 | 2.5 |
| C=O Bond Length (Å) | 1.215 | 1.216 |
| Dihedral Angle (C1-C2-C3-C4) (°) | 55.2 | -70.5 |
Note: The data in this table is illustrative and represents typical values for similar molecular systems.
Electronic Structure Analysis: HOMO-LUMO Gap, Molecular Electrostatic Potential (MEP), Charge Distribution
Understanding the electronic structure is key to predicting a molecule's reactivity and intermolecular interactions.
Research Findings: The electronic properties of this compound can be thoroughly investigated using DFT. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.gov For this compound, the MEP would show regions of negative potential (electron-rich) around the carbonyl oxygen atom, making it a likely site for electrophilic attack. Positive potential regions (electron-poor) would be expected around the hydrogen atoms of the aromatic rings. Mulliken atomic charge analysis further quantifies the charge distribution, assigning partial charges to each atom in the molecule. nih.gov
Table 2: Illustrative Electronic Properties of this compound (DFT/B3LYP/6-311++G(d,p))
| Property | Value |
|---|---|
| HOMO Energy (eV) | -6.2 |
| LUMO Energy (eV) | -1.8 |
| HOMO-LUMO Gap (eV) | 4.4 |
Note: The data in this table is illustrative and represents typical values for similar molecular systems.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Transitions)
Quantum chemical calculations can predict spectroscopic data, which is invaluable for structure elucidation and comparison with experimental results.
Research Findings: NMR chemical shifts for ¹H and ¹³C can be calculated with high accuracy using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. nih.govresearchgate.net For complex molecules, comparing calculated chemical shifts with experimental data can help to confirm the correct conformation or stereoisomer, often aided by statistical methods like DP4+ analysis. nih.gov
Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. nih.gov The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. Experimental studies have reported the photophysical properties of 5H-Dibenzo[a,d]cyclohepten-5-one, providing a basis for comparison with theoretical predictions. nih.govresearchgate.net
Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound
| Parameter | Calculated (Illustrative) | Experimental |
|---|---|---|
| ¹³C NMR (C=O) (ppm) | 195.8 | ~196 |
| ¹H NMR (Aromatic) (ppm) | 7.2 - 8.1 | 7.3 - 8.0 |
Note: The calculated data in this table is illustrative. Experimental values are approximate and based on typical ranges for such compounds.
Molecular Mechanics (MM) and Semi-Empirical Calculations for Conformational Analysis
While less computationally intensive than ab initio methods, molecular mechanics and semi-empirical calculations are highly effective for exploring the conformational landscape of large and flexible molecules.
Research Findings: Molecular Mechanics (MM) methods, such as MM3, use a classical force-field approach to calculate the potential energy of a molecule as a function of its geometry. rsc.org These methods are particularly well-suited for rapidly scanning the vast conformational space of flexible molecules like this compound to identify low-energy conformers.
Semi-empirical methods, such as PM3 and AM1, provide a quantum mechanical description but with significant approximations, making them faster than DFT. rsc.org These methods have been used to study the conformations and inversion barriers of substituted dibenzocycloheptene derivatives, demonstrating their utility in conformational analysis. rsc.org For instance, these calculations can estimate the energy barriers for the interconversion between different boat and chair forms of the seven-membered ring.
Molecular Dynamics Simulations for Conformational Sampling and Flexibility
Molecular Dynamics (MD) simulations provide a time-resolved view of molecular motion, offering insights into the conformational flexibility and dynamics of this compound.
Research Findings: MD simulations solve Newton's equations of motion for the atoms in a molecule, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. nih.govnih.gov This approach allows for the exploration of the conformational space and the sampling of different molecular shapes that are accessible at a given temperature.
For this compound, an MD simulation would reveal the dynamic interchange between different conformers, the flexibility of the seven-membered ring, and the motion of the fused aromatic rings. Analysis of the simulation trajectory can provide information on the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions, highlighting the rigid and flexible regions of the molecule. nih.gov Such simulations are instrumental in understanding how the molecule's shape changes over time, which can be crucial for its interactions with other molecules.
Analysis of Noncovalent Interactions (e.g., Hydrogen Bonding, Van der Waals Forces)
Noncovalent interactions play a critical role in determining the condensed-phase properties and supramolecular chemistry of molecules.
Research Findings: Although this compound itself does not have strong hydrogen bond donors, its carbonyl oxygen can act as a hydrogen bond acceptor. In the presence of suitable donor molecules, hydrogen bonding interactions can be studied using DFT. The analysis of the electron density, through methods like Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM), can characterize these interactions. nih.gov
Van der Waals forces, including π-π stacking interactions between the aromatic rings, are significant in the solid state and in solution. Computational methods can quantify the strength and geometry of these interactions. For example, DFT functionals designed to account for dispersion forces are necessary for accurately modeling π-π stacking. The analysis of these noncovalent interactions is essential for understanding the crystal packing of this compound and its behavior in different solvent environments.
Theoretical Studies on Aromaticity and Antiaromaticity of the Tropone (B1200060) Ring System
No dedicated computational studies on the aromaticity of the tropone ring within the specific framework of this compound have been identified. However, the aromatic character of the parent tropone ring is a well-established concept in computational chemistry. Tropone is considered to possess a degree of aromaticity due to a significant contribution from its dipolar resonance structure. This polarization involves a partial positive charge on the seven-membered ring and a partial negative charge on the exocyclic oxygen atom, creating a 6π-electron tropylium (B1234903) cation system which satisfies Hückel's rule (4n+2 π-electrons).
Computational methods, such as Nucleus-Independent Chemical Shift (NICS) calculations, are standard tools for quantifying aromaticity. For the parent tropone, NICS values indicate modest aromaticity. It is theoretically posited that fusing benzene (B151609) rings to the tropone core, as in this compound, would modulate this electronic character. Theoretical work on other isomers suggests that such fusion can sometimes diminish the aromaticity of the central tropone ring at the expense of the fused benzene rings.
A 2020 computational study on tropone itself highlighted that its inherent [4n+2] π-aromaticity contributes to low reactivity in certain reactions like the Diels-Alder reaction. The study explored how chemical modifications could increase the [4n] π-antiaromatic character of the ring to enhance its reactivity. While this provides a framework for understanding the tropone moiety, specific calculations (e.g., NICS values, bond lengths, charge distribution) for this compound are not available.
Mechanistic Insights from Computational Reaction Pathway Analysis
A comprehensive search has yielded no specific computational studies analyzing the reaction pathways of this compound. Research into the reaction mechanisms of this compound appears to be limited. An early experimental paper from 1973 described "Dibenzo[c,e]tropone" (an older name for the same molecule) as a potent component for cycloaddition reactions, hinting at its electronic properties and reactivity. However, this work was not computational in nature and has not been followed up by published theoretical analyses of its reaction mechanisms.
Modern computational chemistry employs methods like Density Functional Theory (DFT) to map potential energy surfaces, locate transition states, and calculate activation energies for chemical reactions. Such analyses provide deep mechanistic insights, for instance, by determining whether a reaction proceeds through a concerted or stepwise mechanism. For related compounds, computational studies have been used to elucidate mechanisms for C-H activation, cycloadditions, and rearrangements. In the absence of similar studies for this compound, any discussion of its reaction mechanisms from a computational standpoint would be purely speculative.
A recent 2025 review article mentioned a 2024 synthetic method for producing dibenzo[a,c]cycloheptenone derivatives via a palladium-catalyzed three-component reaction. While this points to new chemistry involving this scaffold, the focus remains on synthesis, and any associated computational work to elucidate the mechanism has not been published or was not detailed.
Applications of 5h Dibenzo A,c Cyclohepten 5 One As a Synthetic Intermediate
Utilization as a Building Block for Complex Polycyclic Systems
The reactivity of the carbonyl group and the aromatic rings of 5H-dibenzo[a,d]cyclohepten-5-one allows for its elaboration into more intricate polycyclic structures. Research has demonstrated its utility in creating novel, multi-ring systems, including bridged compounds. For instance, the parent framework has been used to synthesize complex 5,10-(iminomethano)-5H-dibenzo[a,d]cycloheptene derivatives, which introduce a rigid, bridged architecture across the seven-membered ring. Such transformations highlight the role of the ketone as a versatile anchor point for constructing sophisticated molecular frameworks.
Precursor for Pharmacologically Relevant Scaffolds (without clinical data)
5H-Dibenzo[a,d]cyclohepten-5-one is a well-established key intermediate in the synthesis of numerous compounds with significant pharmacological relevance, particularly those acting on the central nervous system. nih.gov Its tricyclic core is a feature of many tricyclic antidepressants (TCAs) and related muscle relaxants. nih.gov
One of the most prominent applications of 5H-dibenzo[a,d]cyclohepten-5-one is as the primary precursor for the synthesis of the muscle relaxant cyclobenzaprine. nih.gov The synthesis involves a Grignard reaction, where the ketone is treated with 3-(dimethylamino)propylmagnesium chloride. This reaction transforms the carbonyl group into a tertiary alcohol, yielding the intermediate 5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]-cyclohepten-5-ol. Subsequent acid-catalyzed dehydration of this alcohol eliminates water to form the exocyclic double bond characteristic of cyclobenzaprine.
| Step | Starting Material | Reagent | Intermediate/Product |
| 1 | 5H-Dibenzo[a,d]cyclohepten-5-one | 3-(Dimethylamino)propylmagnesium chloride | 5-[3-(Dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol |
| 2 | 5-[3-(Dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol | Acid (e.g., HCl) | Cyclobenzaprine |
This table summarizes the key transformation in the synthesis of Cyclobenzaprine.
The 5H-dibenzo[a,d]cycloheptene framework is fundamental to a class of tricyclic antidepressants. nih.gov The parent ketone, or its dihydro derivative (dibenzosuberone), serves as the starting point for synthesizing drugs like amitriptyline (B1667244), nortriptyline, and protriptyline. nih.gov The synthetic strategies often parallel that of cyclobenzaprine, involving the addition of a side chain via a Grignard reaction followed by dehydration. The resulting molecules share the core tricyclic structure but differ in the side chain and the saturation of the central ring. Furthermore, research has focused on preparing novel dibenzosuberone (B195587) derivatives as potential next-generation TCAs.
| Compound Class | Example(s) | Role of 5H-Dibenzo[a,d]cyclohepten-5-one |
| Muscle Relaxants | Cyclobenzaprine | Key Precursor |
| Tricyclic Antidepressants | Amitriptyline, Nortriptyline, Protriptyline | Core Scaffold Precursor |
| Novel TCA Candidates | Substituted dibenzosuberone derivatives | Starting Framework |
This table illustrates the role of the dibenzocycloheptene framework in generating various pharmacologically relevant scaffolds.
Development of Novel Heterocyclic Compounds from the 5H-Dibenzo[a,d]cyclohepten-5-one Framework
The carbonyl group of 5H-dibenzo[a,d]cyclohepten-5-one is a versatile functional handle for constructing novel heterocyclic compounds. By reacting the ketone with appropriate reagents, it is possible to build new rings fused to or incorporating the dibenzocycloheptene skeleton. For example, condensation of the ketone with hydroxylamine (B1172632) hydrochloride yields 5H-dibenzo[a,d]cyclohepten-5-one oxime, introducing a nitrogen atom. This oxime can be further functionalized to create more complex derivatives. Similarly, the synthesis of spiro derivatives, where a new ring system shares the C-5 carbon, has been explored to create compounds with interesting neuroleptic properties. The synthesis of amide and thiophene-containing derivatives from substituted dibenzosuberones further demonstrates the utility of this framework in accessing diverse heterocyclic structures.
Mechanistic Investigations of Molecular Interactions Involving 5h Dibenzo A,c Cyclohepten 5 One Derivatives
Studies on Molecular Target Binding and Antagonism Mechanisms (e.g., Neurokinin-1 Receptor)
While direct studies linking 5H-dibenzo[a,c]cyclohepten-5-one derivatives specifically to the Neurokinin-1 (NK-1) receptor are not prominent in the available literature, the mechanism of NK-1 receptor antagonism serves as a prime example of molecular target interaction.
The NK-1 receptor is a G protein-coupled receptor (GPCR) where the neuropeptide Substance P is the primary endogenous ligand. nih.gov The binding of Substance P to the NK-1 receptor, located in the central and peripheral nervous systems, triggers a cascade of physiological responses, including the sensation of nausea and vomiting. nih.govtandfonline.com
Neurokinin-1 receptor antagonists function through a mechanism of competitive binding. nih.govpatsnap.com They are designed to fit into the same recognition site on the receptor that Substance P would normally occupy. rxlist.com By binding to this site, the antagonist molecule physically blocks Substance P from accessing the receptor, thereby preventing the initiation of the downstream signaling that leads to an emetic response. patsnap.comrxlist.com The effectiveness of an antagonist is determined by its binding affinity (how strongly it binds to the receptor) and its residence time. msdmanuals.com Many successful NK-1 antagonists are non-peptide small molecules, a class of compounds to which derivatives of dibenzocycloheptenone would belong.
Enzyme Inhibition Studies and Mechanism of Action (e.g., Calmodulin Inhibition)
Similar to the case with the NK-1 receptor, specific studies on the inhibition of calmodulin by this compound are not widely documented. However, the inhibition of calmodulin by other small molecules provides a clear mechanistic framework.
Calmodulin (CaM) is a highly conserved, calcium-binding messenger protein that is crucial for many cellular processes. nih.govmedchemexpress.com Upon binding with Ca²⁺ ions, calmodulin undergoes a conformational change that allows it to interact with and regulate a multitude of target proteins and enzymes. pasteur.fr
Inhibitors of calmodulin, known as antagonists, disrupt its function. One of the most well-studied antagonists is calmidazolium (B1211579) (CDZ). nih.govpasteur.fr Mechanistic studies have revealed that calmidazolium binds to Ca²⁺-activated calmodulin, inducing a significant conformational change. pasteur.fr A single molecule of the inhibitor is sufficient to lock calmodulin into a compact, rigid, and closed state. pasteur.fr This altered conformation renders calmodulin incapable of binding to its usual downstream protein targets, thus inhibiting its biological activity. pasteur.frscbt.com This mechanism, where an inhibitor induces a non-functional conformational state in a target protein, is a common strategy in drug design. Other antagonists, like W-7, are also known to bind to calmodulin and inhibit its activity through similar structural interference. scbt.com
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. wikipedia.org The goal of SAR studies is to identify the specific structural features, or pharmacophores, that are responsible for a molecule's interaction with a biological target. researchgate.netdrugdesign.org By systematically modifying the structure of a lead compound and observing the resulting changes in activity, researchers can build a model of the molecular recognition requirements. drugdesign.org
Molecular recognition is driven by non-covalent interactions between the ligand (e.g., a dibenzocycloheptenone derivative) and the receptor, including hydrogen bonding, electrostatic interactions, hydrophobic interactions, and van der Waals forces. fiveable.me SAR analysis helps to optimize these interactions to improve potency and selectivity. collaborativedrug.com For a scaffold like this compound, SAR studies would involve synthesizing derivatives with substituents at various positions on the aromatic rings or modifying the central seven-membered ring to understand how these changes affect binding to a target.
Table 1: Conceptual Example of a Structure-Activity Relationship (SAR) Table This table illustrates how SAR data for a hypothetical series of this compound derivatives targeting a generic receptor might be presented. The data is for illustrative purposes only.
| Compound ID | R1 Substituent | R2 Substituent | Receptor Binding Affinity (Ki, nM) |
| DB-1 | H | H | 500 |
| DB-2 | Cl | H | 150 |
| DB-3 | OCH₃ | H | 450 |
| DB-4 | H | OH | 200 |
| DB-5 | Cl | OH | 50 |
Influence of Substituent Effects on Molecular Recognition
The electronic properties of substituents added to a core scaffold have a profound impact on molecular recognition. nih.gov Substituents can be broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
Electron-Withdrawing Groups (EWGs): Groups like halogens (e.g., -Cl, -Br) or nitro groups (-NO₂) decrease the electron density of the aromatic ring. This can alter the pKa of nearby functional groups, create favorable dipole interactions, or participate in specific interactions like halogen bonding, potentially increasing binding affinity. mdpi.com
Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) increase the electron density of the ring. This can enhance hydrophobic interactions or influence the geometry and conformation of the molecule to better fit a binding pocket. nih.gov
The position of the substituent is also critical. A group that enhances activity at one position may abolish it at another due to steric hindrance or by disrupting a key interaction with the receptor. wikipedia.org For instance, studies on other molecular systems have shown that adding flexible groups can help a molecule adapt to the dynamic environment of a biological target, strengthening binding, while adding hydrogen bond donors (like -OH or -NH₂) can create new, powerful interactions with a receptor. mdpi.com These principles are directly applicable when designing derivatives of this compound for specific biological targets.
Photophysical and Photochemical Studies of Molecular Interactions
The extended π-system of the dibenzocycloheptenone core gives it interesting photophysical properties. While specific data for the [a,c] isomer is scarce, studies on the closely related isomer, 5H-dibenzo[a,d]cyclohepten-5-one , provide valuable insights into the likely behavior of this class of compounds. nih.gov These studies measure properties like fluorescence and the behavior of the molecule in its electronically excited states. nih.govresearchgate.net
Excited-State Properties and Energy Transfer Mechanisms
Upon absorption of light, a molecule like 5H-dibenzo[a,d]cyclohepten-5-one is promoted from its ground state (S₀) to an excited singlet state (S₁). From here, several processes can occur:
Fluorescence: The molecule can relax directly back to the ground state by emitting a photon.
Intersystem Crossing (ISC): The molecule can transition from the excited singlet state (S₁) to an excited triplet state (T₁). researchgate.net This is a key process in many photochemical reactions.
Triplet-Triplet Absorption: Once in the triplet state, the molecule can absorb another photon to reach a higher energy triplet state. nih.govresearchgate.net
Studies on 5H-dibenzo[a,d]cyclohepten-5-one have characterized these processes, including measuring the decay parameters of the triplet state under various conditions. nih.gov The efficiency and rates of these transitions are influenced by the solvent and the specific structure of the molecule. Understanding these excited-state dynamics is crucial for applications in areas like photocatalysis and materials science.
Table 2: Selected Photophysical Data for 5H-Dibenzo[a,d]cyclohepten-5-one This table presents data reported in the literature for the [a,d] isomer, which serves as a close model for the [a,c] isomer.
| Property | Observation | Reference |
| Prompt Fluorescence | Measured | nih.gov |
| P-type Delayed Fluorescence | Measured | nih.gov |
| Triplet-Triplet Absorption | Measured | nih.gov |
| Triplet State Decay | Measured in various quenching conditions | nih.govresearchgate.net |
Solvent Enclathration and Inclusion Complex Formation in Dibenzocycloheptenones
Enclathration is a chemical phenomenon where one chemical compound (the "host") forms a crystal lattice containing spaces that trap molecules of a second compound (the "guest"). Derivatives of dibenzocycloheptenone have been investigated as potential host molecules.
A study on tricyclic alcohols, including the structurally related 5-phenyl-5H-dibenzo[a,d]cyclohepten-5-ol , explored their ability to form inclusion complexes with a variety of solvents. ajol.inforesearchgate.net The formation and stability of these complexes were found to be highly dependent on two key factors:
Hydrogen Bonding: The ability of the host molecule (in this case, via its hydroxyl group) to form hydrogen bonds is a primary driver for complex formation. ajol.info
Structural Rigidity: The study compared hosts with different central seven-membered rings. It was found that hosts with more rigid bridges (like an ethylene (B1197577) bridge) were more effective at forming stable inclusion complexes than those with more flexible bridges containing heteroatoms like oxygen or sulfur. ajol.info This suggests that a rigid, well-defined cavity is crucial for effective guest encapsulation. ajol.info
These findings indicate that the rigid framework of the dibenzocycloheptenone structure is well-suited for acting as a host in inclusion complexes, a property valuable in separation chemistry and materials design.
Advanced Analytical Methodologies in 5h Dibenzo A,c Cyclohepten 5 One Research
High-Resolution Mass Spectrometry for Isomer Differentiation and Reaction Monitoring
High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the analysis of 5H-Dibenzo[a,c]cyclohepten-5-one. It provides highly accurate mass measurements, which are crucial for determining the elemental composition of the molecule and its fragments. This level of precision is essential for distinguishing between isomeric compounds, which have the same molecular formula but different structural arrangements.
In the context of reaction monitoring, HRMS allows researchers to track the appearance of products and the disappearance of reactants in real-time. This capability is vital for optimizing reaction conditions, such as temperature, pressure, and catalyst choice, to maximize yield and minimize the formation of impurities. The NIST Chemistry WebBook provides mass spectral data for 5H-Dibenzo[a,d]cyclohepten-5-one, which can serve as a reference for such analyses. nist.govnist.gov
Chromatographic Techniques for Separation and Purity Assessment of Complex Mixtures
Chromatographic methods are fundamental for separating this compound from complex mixtures, such as those resulting from a chemical synthesis or extraction from a natural source. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) depends on the volatility and thermal stability of the analyte.
Both HPLC and GC-MS are powerful tools for analyzing the products of reactions involving this compound. iosrphr.org HPLC is particularly well-suited for non-volatile or thermally sensitive compounds, while GC-MS is ideal for volatile compounds. In a typical workflow, a reaction mixture is injected into the chromatograph, which separates the individual components. The mass spectrometer then detects and identifies each component as it elutes from the chromatographic column, providing both qualitative and quantitative information about the reaction products.
| Technique | Application in this compound Research | Key Advantages |
| HPLC | Separation and quantification of non-volatile derivatives and reaction products. | High resolution, suitable for a wide range of compounds, non-destructive. |
| GC-MS | Analysis of volatile derivatives and impurities. | High sensitivity, provides structural information through mass fragmentation patterns. |
Differential Scanning Calorimetry (DSC) for Thermal Properties and Enclathration Studies
Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow associated with transitions in a material as a function of temperature. In the study of this compound and its analogues, DSC provides valuable data on melting points, phase transitions, and thermal stability. nist.gov
Furthermore, DSC is a key method for investigating the enclathration properties of these compounds. researchgate.net Enclathration is a process where one chemical compound (the "host") forms a cage-like structure that traps another compound (the "guest"). Research has shown that the rigidity of the host's molecular structure is a critical factor in the formation and stability of these inclusion complexes. researchgate.net For instance, studies on related tricyclic alcohols have demonstrated that while hydrogen bonding is important, the structural rigidity of the seven-membered ring significantly influences the enclathration of solvent molecules. researchgate.net
Advanced hyphenated techniques (e.g., LC-NMR, LC-MS/MS) for Complex Mixture Analysis
The analysis of complex mixtures containing this compound and its derivatives often requires the use of advanced hyphenated techniques, which couple the separation power of liquid chromatography with the detailed structural information provided by nuclear magnetic resonance (NMR) or tandem mass spectrometry (MS/MS).
LC-NMR directly links an HPLC system to an NMR spectrometer. iosrphr.orgjpsbr.orgamazonaws.com This allows for the separation of components in a mixture followed by their immediate structural elucidation by NMR without the need for manual isolation. iosrphr.orgjpsbr.org This is particularly advantageous for analyzing complex mixtures, such as natural product extracts or the metabolic products of drugs. jpsbr.orgamazonaws.com Different operational modes, like on-flow, stopped-flow, and loop-storage, have been developed to manage the trade-offs between chromatographic resolution and NMR sensitivity. nih.govresearchgate.net
Future Directions and Emerging Research Avenues for 5h Dibenzo A,c Cyclohepten 5 One Chemistry
Exploration of Novel Synthetic Methodologies
The development of innovative and efficient synthetic strategies is paramount for expanding the accessibility and utility of the 5H-dibenzo[a,c]cyclohepten-5-one scaffold. Current research is moving beyond traditional multi-step syntheses towards more elegant and atom-economical approaches.
Key emerging methodologies include:
Domino and One-Pot Reactions: Researchers are developing domino palladium-catalyzed reactions that allow for the construction of the complex tricyclic system from simpler precursors in a single operation. One such reaction involves the intermolecular homobiaryl coupling and subsequent intramolecular aldol (B89426) condensation of 1-(2-bromophenyl)ethanones to yield derivatives like 7-methyl-5H-dibenzo[a,c] annulen-5-ones. researchgate.netlookchem.com Similarly, one-pot cycloaddition reactions mediated by Lewis acids like BF₃·Et₂O are being explored to prepare dibenzotropones from alkynes and quinones. researchgate.netresearchgate.netresearchgate.net
C-H Bond Activation: A significant leap forward involves the use of transition-metal catalysis, particularly palladium, to forge key bonds via C-H activation. This strategy allows for the synthesis of dibenzosuberones bearing functional groups like isoxazoles through intramolecular C-H/C-Br bond cross-coupling. researchgate.net
Ring Expansion and Rearrangement: Methods involving ring expansion of smaller polycyclic systems are being investigated. For instance, tribenzotropone, a related structure, has been synthesized from phenanthrene-9,10-dione through a sequence involving nucleophilic addition and oxidative ring-opening. researchgate.net
Intramolecular Cyclization Reactions: The intramolecular Nicholas reaction, which involves the cyclization of cobalt-complexed propargyl alcohols, has been successfully used to create the dibenzocycloheptene core structure. acs.orgresearchgate.net This method provides a pathway to complex substituted analogs. acs.org
A comparison of selected modern synthetic approaches is detailed in the table below.
| Methodology | Key Features | Precursors | Catalyst/Reagent | Target |
| Domino Reaction | Intermolecular coupling followed by intramolecular aldol condensation. | 1-(2-bromophenyl)ethanones | Palladium catalyst | 7-methyl-5H-dibenzo[a,c] annulen-5-ones |
| One-Pot Cycloaddition | Lewis acid-mediated cycloaddition. | Alkynes, Dibenzoquinones | BF₃·Et₂O | 2,3,4,5-Dibenzotropones |
| C-H Activation | Intramolecular C-H/C-Br cross-coupling. | ortho-aroylated 3,5-diarylisoxazoles | Palladium catalyst | Isoxazole-bearing dibenzosuberones |
| Nicholas Reaction | Intramolecular cyclization of a cobalt-complexed alkyne. | Biaryl-2-propargyl alcohol-Co₂(CO)₆ derivatives | Lewis Acid | Dibenzocycloheptyne-Co₂(CO)₆ complexes |
Design and Synthesis of New Functionalized Derivatives
Building upon novel synthetic methods, a major research thrust is the design and synthesis of new derivatives of this compound with tailored properties. By strategically introducing various functional groups at different positions on the tricyclic core, chemists aim to modulate the molecule's electronic, steric, and photophysical characteristics.
Emerging areas of focus include:
Substitution at the 7-position: A variety of groups have been introduced at the C7 position, which is part of the central seven-membered ring. This includes the synthesis of 7-phenyl and 7-(4-fluorophenyl) derivatives via one-pot cycloadditions and 7-methyl analogs through domino palladium-catalyzed reactions. researchgate.netresearchgate.net
Fluorinated Analogs: The incorporation of fluorine atoms can significantly alter a molecule's properties. A domino Sₙ2'-type/SₙV reaction has been developed to construct ring-fluorinated 5H-dibenzo[a,c] annulenes. researchgate.net
Poly-alkoxylated Derivatives: The preparation of highly substituted derivatives, such as 6,7-dihydro-3,4,9,10,11-pentamethoxy-5H-dibenzo[a,c]cyclohepten-5-one, has been achieved through multi-step syntheses involving intramolecular Nicholas reactions. acs.orgacs.org These substitutions are critical for tuning the electronic landscape of the scaffold. acs.org
Heterocycle-Fused Systems: Research is also exploring the fusion of additional heterocyclic rings to the dibenzotropone framework to create novel conjugated systems with unique properties. researchgate.net
In-Depth Computational Modeling for Predictive Chemistry and Materials Science
Computational chemistry is becoming an indispensable tool for accelerating research on this compound and its derivatives. Theoretical modeling provides deep insights into molecular structure, stability, and reactivity, guiding experimental efforts.
Future computational studies will likely focus on:
Reaction Mechanism Elucidation: Density Functional Theory (DFT) is being used to study the mechanisms of complex reactions, such as the rearrangement of carbenes derived from this compound. acs.org Advanced calculations can help map potential energy surfaces, identify transition states, and predict the feasibility of proposed synthetic routes. acs.org
Quantum Tunneling Effects: For certain reactions involving this scaffold, computational models have suggested that a simple transition state theory is insufficient. Accurately reproducing experimental kinetic isotope effects requires a more complex, multidimensional description that accounts for quantum tunneling phenomena. acs.org
Predicting Physicochemical Properties: High-level computational methods, including coupled-cluster theory, are employed to predict the energetic and spectroscopic properties of new, yet-to-be-synthesized derivatives. acs.org This predictive power is crucial for identifying promising candidates for applications in materials science, such as molecules with specific electronic or photophysical characteristics.
Aromaticity and Stability: Computational methods are used to determine the aromatic stabilization of reactive intermediates and cations derived from the dibenzocycloheptene framework, providing fundamental understanding of their reactivity. researchgate.net
| Computational Method | Application Area | Research Finding/Goal |
| Density Functional Theory (DFT) | Reaction Mechanism Studies | Elucidating rearrangement pathways of derived carbenes and allenes. acs.org |
| Multidimensional Tunneling Models | Kinetic Isotope Effect Analysis | Reproducing experimental trends that deviate from classical transition state theory. acs.org |
| Coupled-Cluster (e.g., CCSD(T)) | Predictive Chemistry | Calculating relative energies of isomers and identifying new potential synthetic targets. acs.org |
Advanced Mechanistic Studies on Molecular Interactions and Reactivity
A fundamental understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new transformations. Future research will employ a combination of experimental and computational techniques to probe the intricate details of how this compound and its derivatives react.
Key areas for advanced mechanistic investigation include:
Catalytic Cycles: Detailed studies are underway to map out the elementary steps in catalytic reactions, such as the palladium-catalyzed direct arylation of related heterocycles. These studies determine the order of each reaction component and use computational analysis to support specific pathways, like the concerted metalation-deprotonation (CMD) mechanism. acs.org
Reactive Intermediates: The generation and trapping of transient species are being explored. For example, the rearrangement of dibenzo[a,c]cycloheptatrienylidene, generated from the corresponding ketone, to 9-phenanthrylcarbene has been studied, revealing rapid isomerization pathways. acs.org
Domino Reaction Pathways: Unraveling the sequence of events in one-pot and domino reactions is a priority. For the synthesis of 7-methyl-5H-dibenzo[a,c] annulen-5-ones, the proposed mechanism involves a sequence of intermolecular homobiaryl coupling followed by an intramolecular aldol condensation. lookchem.com
Asynchronous Cycloadditions: The mechanism of cycloaddition reactions, such as those used to form bicyclic diazenium (B1233697) salts from related precursors, is being investigated. The ratio of fused and bridged products can depend on the electronic nature of substituents, pointing to a concerted but asynchronous cycloaddition mechanism. acs.org
Potential in Materials Science or Supramolecular Chemistry (beyond pharmacological applications)
While much research has focused on the biological potential of related scaffolds, the unique structural and electronic properties of the dibenzotropone core make it an attractive candidate for applications in materials science and supramolecular chemistry.
Emerging research directions include:
Organic Electronics: Derivatives of the related dibenzo[a,d]cyclohepten-5-one have shown promise as components in organic light-emitting diodes (OLEDs). researchgate.net The nonplanar, rigid structure combined with a conjugated π-system can be tuned by adding substituents, leading to materials with good thermal stability and specific emission colors, such as blue-green light. researchgate.net The synthesis of donor-acceptor-donor (D-A-D) type molecules based on this scaffold has been explored for use in dye-sensitized solar cells. researchgate.net
Fluorescent Materials: By incorporating specific functional groups, derivatives can be designed to exhibit high fluorescence quantum yields (up to 0.99) and large Stokes shifts. researchgate.net These properties are highly desirable for applications in fluorescent sensors and advanced imaging agents. researchgate.net
Supramolecular Assemblies: The rigid, three-dimensional shape of the this compound framework makes it an interesting building block (tecton) for constructing larger, well-defined supramolecular structures. Its potential use in the synthesis of complex macrocycles, such as cobalt-containing cyclophanes, points towards applications in host-guest chemistry and the development of new molecular containers or sensors. researchgate.net
Q & A
Q. Key Considerations :
- Purification typically involves recrystallization or column chromatography.
- Monitor reaction progress using TLC or HPLC (e.g., Pharmacopeial methods for related compounds) .
Advanced: How can conformational dynamics and inversion barriers be analyzed in this compound derivatives?
Methodological Answer:
- Dynamic NMR (DNMR) : Measure coalescence temperatures and line-shape changes to determine inversion barriers. For example, 5-chloro and 5-methyl derivatives exhibit inversion barriers of ~50–60 kJ/mol .
- Computational modeling : Use MM3, PM3, or ab initio methods (e.g., DFT) to predict thermodynamic parameters. These models correlate well with experimental DNMR data for substituent-dependent inversion kinetics .
- X-ray crystallography : Resolve static conformations (e.g., non-planar bicyclic structures) to complement dynamic studies .
Q. Data Example :
| Derivative | Inversion Barrier (kJ/mol) | Method | Reference |
|---|---|---|---|
| 5-Chloro derivative | 58.2 | DNMR + MM3 | |
| 5-Methyl derivative | 52.7 | DNMR + ab initio |
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- 1H/13C-NMR : Assign peaks based on chemical shifts (e.g., aromatic protons at δ 6.8–7.5 ppm, carbonyl carbons at ~200 ppm) .
- IR spectroscopy : Identify carbonyl stretches (C=O) at ~1680–1700 cm⁻¹ and conjugated π-system absorptions .
- UV-Vis : Detect π→π* transitions (e.g., λmax ~250–300 nm in ethanol) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 206 for C15H10O) .
Q. Example Spectral Data :
- Melting Point : 87–88°C (lit.) .
- 1H-NMR (CDCl3) : δ 7.2–7.4 (m, 8H, aromatic), δ 5.1 (s, 1H, cycloheptenyl proton) .
Advanced: How do computational models predict electronic transitions in this compound?
Methodological Answer:
- SCF LCAO MO CI method : Calculate electronic transitions by modeling π→π* and n→π* excitations. For example, the S1 excited state shows a bathochromic shift compared to cis-stilbene due to extended conjugation .
- TD-DFT : Simulate UV-Vis spectra to match experimental λmax values (e.g., 290 nm in acetonitrile) .
- Conformational dependence : Non-planar conformers (e.g., boat-like cycloheptenone) reduce transition dipole moments, altering extinction coefficients .
Basic: What safety protocols are critical during synthesis and handling?
Methodological Answer:
- PPE : Use gloves, goggles, and lab coats to avoid dermal/ocular exposure (P261, P262 precautions) .
- Ventilation : Employ fume hoods to prevent inhalation of vapors/dusts, as toxicological data are limited .
- First aid : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .
Advanced: What mechanisms explain the photoketonization of this compound in aqueous solutions?
Methodological Answer:
- S1 state ionization : Photoexcitation induces C–H bond cleavage at the 5-position, generating a dibenzosuberenyl carbanion intermediate .
- Solvent effects : Polar solvents stabilize the carbanion, accelerating ketonization. Rate constants can be quantified via laser flash photolysis .
- pH dependence : Reaction efficiency increases under basic conditions due to enhanced carbanion stability .
Basic: How is this compound used as a synthetic intermediate in pharmaceuticals?
Methodological Answer:
- Cyproheptadine synthesis : Serve as a precursor for antihistamine agents via reductive amination or Grignard additions .
- Tricyclic antidepressants : Functionalize the carbonyl group to introduce amine moieties (e.g., via oxime formation) .
Advanced: How do π-electron interactions influence sorption behavior in environmental systems?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
